1-Butyl-1H-indol-7-amine, also known as 1-butylindole-7-amine, is a chemical compound that belongs to the class of indole derivatives. It has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and biochemistry. The compound is characterized by its unique structure, which includes a butyl group attached to the nitrogen atom of the indole ring at position 1 and an amino group at position 7.
The synthesis and characterization of 1-butyl-1H-indol-7-amine can be traced through various research articles and chemical databases. It is commonly available through chemical suppliers such as Sigma-Aldrich and Chemsrc, where detailed information about its properties and applications can be found .
1-Butyl-1H-indol-7-amine is classified as a heterocyclic aromatic amine. It contains both carbon and nitrogen atoms in its structure, making it a member of the broader category of nitrogen-containing compounds. This classification is significant for understanding its reactivity and potential biological activities.
The synthesis of 1-butyl-1H-indol-7-amine can be achieved through several methods, primarily involving the alkylation of indole derivatives. A common approach involves the reaction of indole with butyl halides in the presence of a base.
Technical Details:
The molecular structure of 1-butyl-1H-indol-7-amine consists of an indole ring system with a butyl group attached to the nitrogen atom at position 1 and an amino group at position 7. The molecular formula is , with a molecular weight of approximately 174.24 g/mol.
Key structural data includes:
1-Butyl-1H-indol-7-amine can participate in various chemical reactions typical for amines and indoles, including:
Technical Details:
The reactions often require careful control of temperature and reaction time to avoid side reactions typical of indole chemistry.
The mechanism of action for compounds like 1-butyl-1H-indol-7-amine often involves interactions with biological targets such as receptors or enzymes.
Data:
Research indicates that indole derivatives can modulate various biological pathways, potentially acting as inhibitors or activators depending on their structure.
Further experimental data on stability, reactivity under different conditions, and safety profiles are essential for practical applications.
1-Butyl-1H-indol-7-amine has several scientific uses, including:
Indole derivatives constitute a cornerstone of medicinal chemistry, with their therapeutic applications tracing back to the isolation of natural alkaloids like reserpine and strychnine in the early 19th century. The indole nucleus—a bicyclic structure consisting of a benzene ring fused to a pyrrole ring—emerged as a privileged scaffold due to its remarkable versatility in drug design [1] [4]. Early pharmacological interest centered on plant-derived indole alkaloids such as the Vinca alkaloids (vinblastine and vincristine), which demonstrated potent antineoplastic properties by inhibiting microtubule assembly [4]. The discovery of serotonin (5-hydroxytryptamine) in the mid-20th century further accelerated research into indole-based neurotransmitters and receptor modulators [5].
The synthetic exploration of indole derivatives gained momentum in the 1960s with the development of non-steroidal anti-inflammatory drugs (NSAIDs). Indomethacin, introduced in 1963, became a prototypical indole acetic acid derivative that inhibited cyclooxygenase (COX) enzymes, establishing indole as a scaffold for anti-inflammatory therapeutics [4]. Subsequent decades witnessed an explosion of synthetic methodologies, including Fischer indolization, Leimgruber-Batcho synthesis, and transition-metal-catalyzed couplings, enabling the systematic derivatization of indole at multiple positions [5] [9]. This synthetic versatility facilitated the development of clinically impactful drugs across diverse therapeutic areas:
Table 1: Clinically Significant Indole-Based Therapeutics
Compound | Therapeutic Class | Key Indole Modification | Primary Therapeutic Use | |
---|---|---|---|---|
Sumatriptan | 5-HT1 receptor agonist | 5-Methylsulfonamidoalkyl substitution | Migraine treatment | |
Reserpine | Alkaloid | Trimethoxybenzoyl ester | Antihypertensive | |
Vincristine | Antimitotic agent | Dihydroindole fused to catharanthine | Leukemia chemotherapy | |
Delavirdine | Non-nucleoside reverse transcriptase inhibitor | 3-Pyridyl and 3-acetyl substitutions | HIV-1 infection | |
Cediranib | Kinase inhibitor | 4-Fluoro-2-methyl substitution | Antiangiogenic cancer therapy | |
Yohimbine | α2-Adrenergic antagonist | Carbomethoxy substituted yohimbane | Sexual dysfunction, type 2 diabetes | [4] [9] |
The structural evolution of indole derivatives continues to yield novel pharmacophores, with recent advancements focusing on targeted therapies against protein kinases, microtubule dynamics, and antimicrobial targets [1]. The scaffold's capacity to engage diverse biological targets—enabled by its electron-rich aromatic system, hydrogen-bonding capabilities, and tolerance for extensive substitution—underpins its enduring pharmaceutical relevance [9].
The nitrogen atom at position 1 of the indole ring serves as a critical site for structural modification, profoundly influencing molecular properties and biological interactions. N-Alkylation eliminates the acidic N-H proton (pKa ≈ 17 in DMSO), thereby altering hydrogen-bonding potential, lipophilicity, and metabolic stability [5] [9]. Systematic studies of benzodiazepine receptor (BzR) ligands demonstrated that N-methylation of indole glyoxylamides could enhance binding affinity by 10-100 fold compared to their NH counterparts. This enhancement was attributed to the elimination of steric repulsion with receptor residues and/or the removal of an unfavorable dipole interaction [6].
The alkyl chain length at N1 governs molecular conformation and membrane permeability. In γ-aminobutyric acid type A (GABAₐ) receptor modulators, N-benzyl substitution conferred nanomolar affinity (Kᵢ ≈ 85-90 nM), while shorter alkyl chains (methyl, ethyl) or bulkier groups (phenylpropyl) diminished activity due to suboptimal positioning within the hydrophobic binding pocket [6]. Molecular dynamics simulations reveal that linear alkyl chains (propyl to pentyl) adopt extended conformations that facilitate deeper penetration into lipid bilayers, enhancing cellular uptake. This phenomenon was quantified in a series of indolylglyoxylamides where increasing the N-alkyl chain from methyl to butyl increased log P values from 1.8 to 3.2, correlating with improved blood-brain barrier permeability [6] [9].
Beyond physicochemical modulation, N-alkyl groups directly participate in receptor interactions:
Table 2: Impact of N-Alkyl Substituents on Indole Bioactivity
N-Substituent | Biological Target | Effect on Activity | Proposed Mechanism | |
---|---|---|---|---|
Methyl | Benzodiazepine receptor | Moderate affinity (Kᵢ = 0.2-1 μM) | Reduced steric clash vs. H | |
Butyl | Tubulin/MARK4 kinases | High affinity (IC₅₀ = 1-5 μM) | Hydrophobic pocket occupation | |
Benzyl | GABAₐ receptors | Nanomolar potency (Kᵢ = 85-90 nM) | Edge-to-face π-stacking with Phe residues | |
3-Cyanopropyl | Adenosine A₂B receptors | Enhanced selectivity | H-bonding with Thr residues | |
4-Selenocyanatobutyl | Akt kinase | Dual tubulin/Akt inhibition | Selenium-mediated redox modulation | [2] [6] [8] |
The strategic selection of N-alkyl groups thus enables fine-tuning of target engagement, selectivity, and pharmacokinetic properties, making it indispensable for optimizing indole-based pharmacophores [9].
1-Butyl-1H-indol-7-amine represents a strategically engineered scaffold combining optimal N-substitution with a metabolically stable 7-amino positioning. The butyl group at N1 provides an ideal balance of lipophilicity (clogP ≈ 3.5) and steric bulk, enabling hydrophobic interactions without excessive molecular weight [9]. This substitution pattern circumvents the metabolic lability associated with N-unsubstituted indoles, which undergo rapid cytochrome P450-mediated oxidation at C3 [5]. Crucially, the 7-amino group occupies a sterically accessible position distinct from the electronically active C2-C3 bond, allowing derivatization while preserving the indole's inherent capacity for π-stacking and hydrogen bonding [8] [10].
The 7-position in indole exhibits unique electronic properties: it is less electron-rich than C3 but more nucleophilic than C4-C6 positions due to resonance effects. Electrophilic substitution occurs preferentially at C3 (10¹³ times more reactive than benzene), followed by C2, while C7 demonstrates moderate reactivity amenable to directed metalation [5] [10]. The 7-amino group (–NH₂) serves as a strong electron-donating substituent, increasing electron density at adjacent positions (C6 and C8) and facilitating further functionalization. X-ray crystallographic analyses of 7-aminoindole derivatives reveal nearly coplanar alignment of the amino group with the indole ring, maximizing conjugation and creating a hydrogen-bond donor/acceptor motif capable of interacting with biological targets [10].
Compared to the isomeric 4-, 5-, or 6-aminoindoles, the 7-amino derivative exhibits superior metabolic stability. Studies using human liver microsomes demonstrated that 7-aminoindoles resist N-acetylation and oxidative deamination more effectively than 4- or 6-amino isomers, attributable to steric shielding by the adjacent N1 substituent [9]. In 1-butyl-1H-indol-7-amine, the butyl group further protects the amino functionality, reducing susceptibility to glucuronidation while maintaining hydrogen-bonding capability.
The 1-butyl-7-aminoindole scaffold demonstrates multimodal target engagement validated through biochemical and computational studies:
Table 3: Biological Activities of 7-Substituted Indole Derivatives
Compound Structure | Target | Activity | Key Interaction Mechanism | |
---|---|---|---|---|
5,7-Dibromo-N-butylisatin | Tubulin polymerization | IC₅₀ = 1.56 μM | Butyl chain in hydrophobic pocket | |
1-Butyl-1H-indol-7-yl selenocyanate | Akt kinase | pAkt reduction >70% at 1 μM | Selenium redox modulation + H-bonding | |
7-Aminoindole-oxadiazole hybrids | DNA gyrase | MIC = 2 μg/mL (S. aureus) | Amino group H-bonding to ATP binding site | [8] [9] |
1-Butyl-1H-indol-7-amine serves as a synthetically tractable intermediate for diverse pharmacophoric elaborations. The primary amine enables:
The electron-donating effect of the 7-amino group facilitates electrophilic substitution at C5 and C6, enabling regioselective halogenation, nitration, or formylation. This bifunctionality (nucleophilic NH₂ at C7 and electrophilic sites at C5/C6) permits sequential derivatization strategies. However, synthetic challenges include the air sensitivity of 7-aminoindoles, requiring inert atmosphere handling and storage at <15°C to prevent oxidative degradation to purple indigo-like pigments [10]. Purification typically involves chromatography under neutral conditions to prevent decomposition.
Table 4: Key Synthetic Derivatives Accessible from 1-Butyl-1H-indol-7-amine
Derivatization Reaction | Product Class | Pharmacological Applications | |
---|---|---|---|
Acylation with carboxylic acids | Amides | Kinase inhibitors, antimicrobials | |
Sulfonylation | Sulfonamides | Carbonic anhydrase inhibitors | |
Urea formation | Diaryl ureas | Antidiabetic agents (PPARγ modulators) | |
Diazonium salt formation | Halogenated derivatives | Precursors for cross-coupling | |
Mannich reaction | Aminomethylated derivatives | Acetylcholinesterase inhibitors | [9] [10] |
The strategic incorporation of both a metabolically stable N-butyl group and a versatile 7-amino functionality positions 1-butyl-1H-indol-7-amine as a privileged scaffold for developing novel therapeutics targeting oncological, infectious, and neurological diseases [9]. Its balanced physicochemical properties (MW 188.25, clogP 3.2, HBD 1, HBA 2) align with Lipinski's criteria for drug-likeness, facilitating optimization toward clinical candidates [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: